3-(4-ETHOXYBENZOYL)-4-(4-FLUOROBENZENESULFONYL)QUINOLINE
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Overview
Description
3-(4-Ethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of ethoxybenzoyl and fluorobenzenesulfonyl groups attached to the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)quinoline typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of Ethoxybenzoyl Group: The ethoxybenzoyl group can be introduced via Friedel-Crafts acylation using ethoxybenzoyl chloride and a Lewis acid catalyst.
Introduction of Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group can be introduced through sulfonylation using fluorobenzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can target the carbonyl group in the ethoxybenzoyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)quinoline involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the biological activity being investigated. For example, if the compound exhibits anticancer activity, it may inhibit specific kinases or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxybenzoyl)-4-(4-fluorobenzenesulfonyl)quinoline
- 3-(4-Ethoxybenzoyl)-4-(4-chlorobenzenesulfonyl)quinoline
- 3-(4-Ethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)pyridine
Uniqueness
The uniqueness of 3-(4-ethoxybenzoyl)-4-(4-fluorobenzenesulfonyl)quinoline lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(4-ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO4S/c1-2-30-18-11-7-16(8-12-18)23(27)21-15-26-22-6-4-3-5-20(22)24(21)31(28,29)19-13-9-17(25)10-14-19/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRIHMYNNGDWCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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